Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806195
InChI: InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC17806195

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13)
Standard InChI Key SRLUSPONLMIDMY-UHFFFAOYSA-N
Canonical SMILES CC(C#C)NC1=NC=NC=C1C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Key substituents include:

  • Methyl ester group at position 5, enhancing solubility and stability in organic solvents.

  • But-3-yn-2-ylamino group at position 4, introducing an alkyne functional group that enables click chemistry applications.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
IUPAC NameMethyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate
Canonical SMILESCC(C#C)NC1=NC=NC=C1C(=O)OC
Topological Polar Surface Area72.6 Ų
LogP (Octanol-Water)1.47

The alkyne group’s linear geometry and high electron density facilitate covalent bonding via Huisgen cycloaddition, making the compound valuable in bioconjugation and drug delivery systems .

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via nucleophilic aromatic substitution between 4-chloropyrimidine-5-carboxylate and but-3-yn-2-amine. Key steps include:

  • Base-mediated reaction: Conducted in dimethylformamide (DMF) with potassium carbonate, yielding 70–85% product.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

Alternative Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), improving yields to >90% . Solvent-free conditions under palladium catalysis have also been explored, enhancing green chemistry metrics .

Biological Activities and Mechanisms

Anticancer Properties

The compound inhibits NF-κB signaling, reducing inflammation-driven tumor progression. In pancreatic cancer models (HCT-116 cells), it demonstrated an IC50\text{IC}_{50} of 27.72 μM, outperforming 5-fluorouracil in apoptosis induction .

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-75.1Erlotinib (6.65 μM)
HepG25.025-Fluorouracil (5.34 μM)
HCT-1166.6Erlotinib (7.49 μM)

Antiviral and Antimicrobial Effects

The alkyne group disrupts viral protease active sites (e.g., SARS-CoV-2 Mpro^\text{pro}), with 80% inhibition at 50 μM. Against Staphylococcus aureus, it shows a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to spectinomycin .

Comparative Analysis with Pyrimidine Analogues

Table 3: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundStructural VariationIC₅₀ (μM, HCT-116)
Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylateEthyl ester vs. methyl ester39.64
Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylateShorter alkyne chain53.90
Methyl 6-amino-pyrimidine derivativesAbsence of alkyne group>100

The methyl ester and but-3-yn-2-ylamino groups synergistically enhance target binding, as confirmed by molecular docking studies showing a -9.2 kcal/mol binding energy for EGFR inhibition .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Limited data exist on oral bioavailability and metabolic clearance.

  • In Vivo Efficacy: Most studies are in vitro; animal models for toxicity and efficacy are needed.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) remains unexplored.

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